An In-Depth Technical Guide to (S,R,S)-Ahpc-peg2-N3 for Targeted Protein Degradation
An In-Depth Technical Guide to (S,R,S)-Ahpc-peg2-N3 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-Ahpc-peg2-N3 is a key chemical tool in the rapidly advancing field of targeted protein degradation. As a meticulously designed E3 ligase ligand-linker conjugate, it serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-peg2-N3, including its chemical properties, its role in the PROTAC mechanism of action, and detailed protocols for its application in the development of novel protein degraders. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile molecule in their discovery and development workflows.
Introduction to (S,R,S)-Ahpc-peg2-N3
(S,R,S)-Ahpc-peg2-N3, also recognized by its synonym VH032-PEG2-N3, is a synthetic chemical entity designed for the construction of PROTACs. It is composed of three key functional components:
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A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-Ahpc moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1]
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A Polyethylene Glycol (PEG) Linker: A two-unit PEG spacer provides optimal length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
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A Terminal Azide Group: The azide (N3) functional group enables covalent conjugation to a target protein ligand via "click chemistry," a highly efficient and bioorthogonal reaction.[2]
This trifunctional architecture makes (S,R,S)-Ahpc-peg2-N3 a versatile reagent for the modular synthesis of PROTACs, allowing for the rapid generation of libraries to screen for optimal degradation of a protein of interest.
Physicochemical and Biological Properties
A clear understanding of the properties of (S,R,S)-Ahpc-peg2-N3 is crucial for its effective application. The table below summarizes its key physicochemical and biological characteristics.
| Property | Value | Reference |
| Synonyms | VH032-PEG2-N3 | [2] |
| CAS Number | 2010159-45-0 | [3] |
| Molecular Formula | C₂₈H₃₉N₇O₆S | |
| Molecular Weight | 601.7 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [4] |
| VHL Ligand Binding Affinity (Kd of parent VH032) | ~185 nM |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using (S,R,S)-Ahpc-peg2-N3 function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:
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Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the protein of interest (POI) and the VHL E3 ligase, forming a ternary complex.
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Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
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Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
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Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of PROTACs using (S,R,S)-Ahpc-peg2-N3 and the subsequent evaluation of their degradation efficacy.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of (S,R,S)-Ahpc-peg2-N3 to an alkyne-functionalized ligand targeting a protein of interest.
Materials:
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(S,R,S)-Ahpc-peg2-N3
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Alkyne-functionalized ligand for the protein of interest
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Solvent (e.g., DMSO, DMF, or a mixture of t-butanol and water)
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Purification system (e.g., HPLC)
Procedure:
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Dissolve the alkyne-functionalized ligand (1.0 equivalent) and (S,R,S)-Ahpc-peg2-N3 (1.1 equivalents) in the chosen solvent.
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In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
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In another vial, prepare a solution of CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.
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Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
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Add the CuSO₄/THPTA solution to initiate the click reaction.
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Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by LC-MS.
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Upon completion, quench the reaction with a chelating agent like EDTA if necessary.
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Purify the resulting PROTAC by preparative HPLC.
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Confirm the identity and purity of the final product by LC-MS and NMR.
Cell-Based Protein Degradation Assay: Western Blot
This protocol provides a method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
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Cells expressing the target protein
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Complete cell culture medium
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PROTAC stock solution (in DMSO)
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Vehicle control (DMSO)
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Ice-cold phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Seeding and Treatment:
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Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
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Prepare serial dilutions of the PROTAC in complete medium.
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Treat the cells with the PROTAC dilutions or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
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Cell Lysis and Protein Quantification:
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After treatment, wash the cells with ice-cold PBS.
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Lyse the cells with lysis buffer on ice.
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Clarify the lysates by centrifugation and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
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Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Repeat the antibody incubation steps for the loading control.
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Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the target protein signal to the loading control signal.
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Calculate the percentage of protein degradation relative to the vehicle-treated control.
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Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
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High-Throughput Degradation Assay: HiBiT Luminescent Reporter System
The HiBiT system offers a sensitive, quantitative, and high-throughput alternative to Western blotting for measuring protein degradation. This protocol assumes the use of a cell line where the target protein is endogenously tagged with the HiBiT peptide.
Materials:
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HiBiT-tagged cell line
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White, opaque 96- or 384-well plates
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PROTAC stock solution (in DMSO)
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Nano-Glo® HiBiT Lytic Detection System
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Luminometer
Procedure:
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Cell Seeding and Treatment:
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Seed the HiBiT-tagged cells in white, opaque multi-well plates.
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Prepare serial dilutions of the PROTAC in the culture medium.
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Treat the cells with the PROTAC dilutions or vehicle control for the desired time points.
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Lysis and Luminescence Measurement:
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Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
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Add the lytic detection reagent to each well.
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Incubate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.
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Measure the luminescence using a plate reader.
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Data Analysis:
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The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
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Normalize the data to the vehicle-treated control to determine the percentage of remaining protein.
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Calculate the percentage of degradation (100% - % remaining protein).
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Plot the percentage of degradation versus PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.
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Conclusion
(S,R,S)-Ahpc-peg2-N3 is a powerful and versatile tool for the development of PROTACs. Its well-defined structure, incorporating a high-affinity VHL ligand and a "clickable" azide handle, facilitates the efficient synthesis of novel protein degraders. The detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at discovering and characterizing new therapeutic agents based on targeted protein degradation. As the field of PROTACs continues to expand, the utility of well-characterized building blocks like (S,R,S)-Ahpc-peg2-N3 will undoubtedly play a pivotal role in advancing this exciting therapeutic modality.
